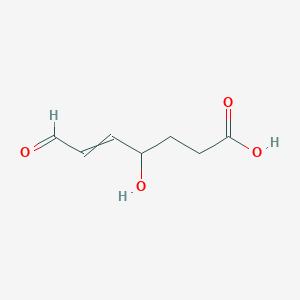
4-Hydroxy-7-oxohept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethoxy)octa-2,5-diyne is a chemical compound with the molecular formula C12H18O2 It is characterized by the presence of an ethoxyethoxy group attached to an octa-2,5-diyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethoxy)octa-2,5-diyne typically involves the reaction of an appropriate alkyne with an ethoxyethanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(1-Ethoxyethoxy)octa-2,5-diyne may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxyethoxy)octa-2,5-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
1-(1-Ethoxyethoxy)octa-2,5-diyne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(1-Ethoxyethoxy)octa-2,5-diyne exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions. The pathways involved can include signal transduction, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
1-(1-Ethoxyethoxy)octa-2,5-diyne can be compared with other similar compounds, such as:
1-(1-Methoxyethoxy)octa-2,5-diyne: Similar structure but with a methoxy group instead of an ethoxy group.
1-(1-Ethoxyethoxy)hexa-2,5-diyne: Similar structure but with a shorter carbon chain.
1-(1-Ethoxyethoxy)deca-2,5-diyne: Similar structure but with a longer carbon chain.
Properties
CAS No. |
922508-93-8 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-hydroxy-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C7H10O4/c8-5-1-2-6(9)3-4-7(10)11/h1-2,5-6,9H,3-4H2,(H,10,11) |
InChI Key |
AWMMWTOCJYFDHE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C=CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)
![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
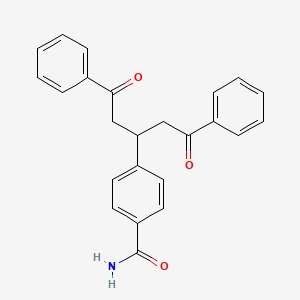
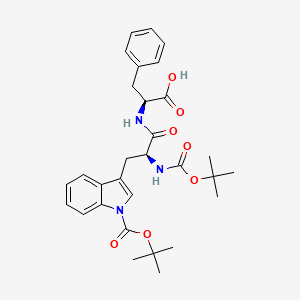
![3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B14195440.png)
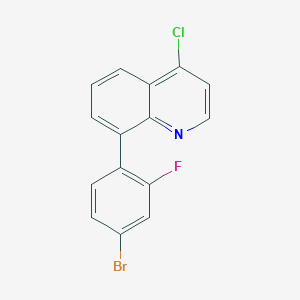
![1-Methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195448.png)
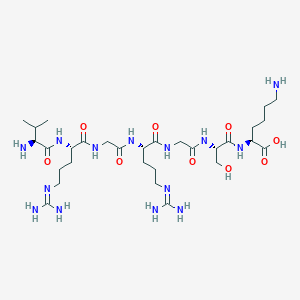
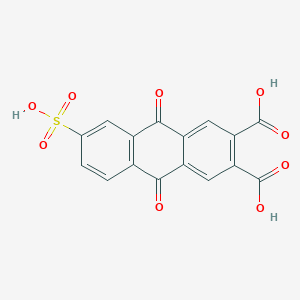

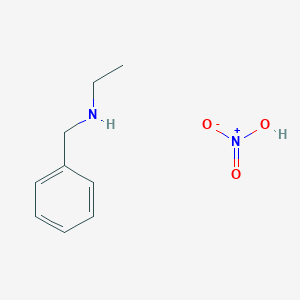
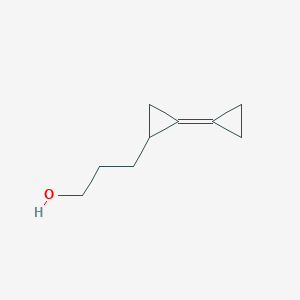

![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
